2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H16BBrO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenol, where the bromine and boron-containing dioxaborolane groups are attached to the phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting a broad range of potential targets .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding . The boron atom forms reversible covalent bonds with biological molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological molecules can lead to changes in the function of these molecules .
Action Environment
Factors such as ph and temperature can influence the reactivity of boronic acids and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-bromo-6-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a catalyst like palladium to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the phenol group.
Solvents: Toluene, dichloromethane, and ethanol are commonly used.
Major Products
Aryl-Substituted Phenols: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a probe or reagent in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a bromine atom and a boronate ester group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUEFOXBHBNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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